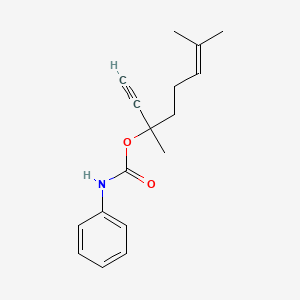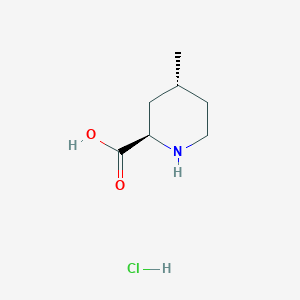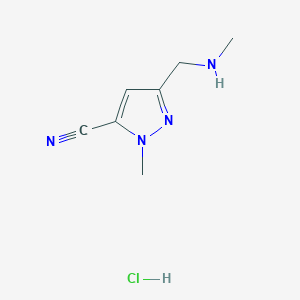
Yixingensin
Overview
Description
Yixingensin is a natural compound that belongs to the chemical family of flavonoids . It is extracted from the herbs of Gynostemma pentaphyllum . The molecular formula of Yixingensin is C23H24O12 .
Molecular Structure Analysis
Yixingensin has a molecular weight of 492.43 . The molecule contains a total of 62 bonds, including 38 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 4 hydroxyl groups, 2 aromatic hydroxyls, and 1 primary alcohol .Physical And Chemical Properties Analysis
Yixingensin appears as a yellow powder . It has a density of 1.7±0.1 g/cm3 . The boiling point is 826.5±65.0 °C at 760 mmHg . The flash point is 285.7±27.8 °C . The exact mass is 492.126770 .Scientific Research Applications
TCM and Modern Drug Development : BATMAN-TCM, a bioinformatics tool, facilitates the analysis of TCM's molecular mechanisms, which is essential for modern drug development from TCM practices (Liu et al., 2016).
Yixing's Environmental Management : The pilot project in Yixing City focused on interactive governance of water environment, which has implications for environmental health and potentially the sourcing of medicinal ingredients (Otsuka, 2019).
Chloroplast Genome Analysis for Medicinal Plants : The complete chloroplast genome sequence of Gynostemma yixingense, a medicinal plant, was analyzed. Such genomic information is crucial for understanding and identifying medicinal plants, which could be related to the study of compounds like Yixingensin (Wang et al., 2020).
TCM in Treatment of Diseases : A study on identifying potential treatments of COVID-19 from TCM using a data-driven approach highlights the relevance of TCM in treating modern diseases, which could include research on specific compounds like Yixingensin (Ren et al., 2020).
Pharmacological Studies on Herbal Formulas : The study of YIV-906 (PHY906), a TCM formulation, demonstrates the importance of mechanism-based quality control in herbal products, which is relevant for understanding the efficacy of compounds such as Yixingensin (Lam et al., 2018).
Mechanism of Action
Target of Action
Yixingensin is a flavonoid glycoside derived from Gynostemma pentaphyllum
Mode of Action
The exact mode of action of Yixingensin is not well-documented. As a flavonoid glycoside, it may interact with its targets to modulate their activity, leading to changes in cellular processes. Flavonoids are known for their antioxidant activity , suggesting that Yixingensin may exert its effects by neutralizing harmful free radicals and reducing oxidative stress in cells.
Biochemical Pathways
Given its antioxidant activity , it may influence pathways related to oxidative stress and cellular defense mechanisms
Result of Action
Yixingensin, as a flavonoid glycoside, is known to have antioxidant activity . This suggests that it may protect cells from damage caused by harmful free radicals, which are often implicated in various diseases, including cancer and cardiovascular diseases. By neutralizing these free radicals, Yixingensin may help maintain cellular health and function.
properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPVOZGWVGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yixingensin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






